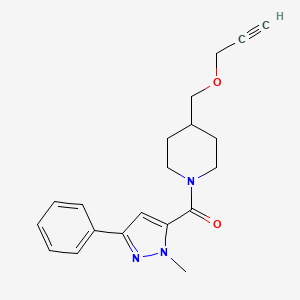![molecular formula C29H26F2N6O2 B2418647 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902920-74-5](/img/structure/B2418647.png)
4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinone ring, a piperazine ring, and fluorophenyl groups. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a triazoloquinazolinone ring, which is a fused ring system containing nitrogen and oxygen atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorophenyl groups could influence the compound’s reactivity and interactions with biological targets .Aplicaciones Científicas De Investigación
Quality Control and Antimalarial Potential
- Quality Control Methods : A study developed quality control methods for a compound structurally similar to 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, highlighting its potential as an antimalarial agent. The study emphasized the need for solubility, identification, and purity testing in quality control procedures (Danylchenko et al., 2018).
Pharmacological Investigations and H1-antihistaminic Activity
- H1-antihistaminic Agents : Several studies have synthesized and investigated compounds with structural similarities, focusing on their potential as H1-antihistaminic agents. These compounds showed significant activity in protecting animals from histamine-induced bronchospasm, with some showing comparable or superior potency to standard antihistaminic drugs (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).
Antimicrobial and Antitumor Activities
- Antimicrobial Activities : Research has also been conducted on derivatives of triazoloquinazolinone, focusing on their antimicrobial properties. These compounds were tested against various bacterial strains and showed good to moderate activities, suggesting potential in antimicrobial applications (Demirbaş et al., 2010).
- Antitumor Activity : A study synthesized new derivatives of 1,2,4-triazolo[4,3-a]-quinoline with a focus on anticancer activity. These compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer treatment (Reddy et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F2N6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h5-12,24-25,29,33H,1-4,13-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGSOQLIIZJOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)
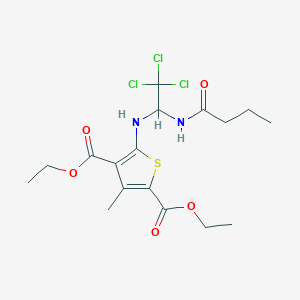
![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)

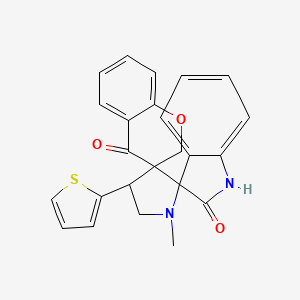
![ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2418572.png)
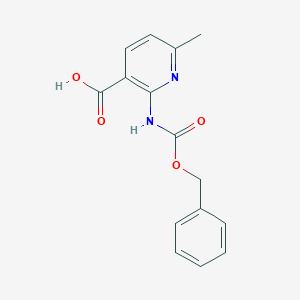
![2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2418574.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2418577.png)
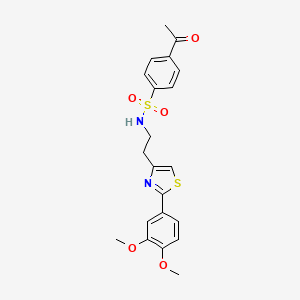
![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)
![1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine](/img/structure/B2418580.png)
